molecular formula C15H21NO3 B11178138 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine

1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine

Cat. No.: B11178138
M. Wt: 263.33 g/mol
InChI Key: HETDWBRGYVHPBT-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to a 2-methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzoyl derivatives
  • 3,5-Dimethoxybenzoyl chloride
  • 2,3-Dimethoxybenzoic acid

Comparison: 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine is unique due to the presence of both the 3,5-dimethoxybenzoyl group and the 2-methylpiperidine ringFor instance, the 3,4-dimethoxybenzoyl derivatives may have different reactivity and biological activities due to the position of the methoxy groups .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO3/c1-11-6-4-5-7-16(11)15(17)12-8-13(18-2)10-14(9-12)19-3/h8-11H,4-7H2,1-3H3

InChI Key

HETDWBRGYVHPBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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